2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide
Description
2-Chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide (CAS: 848369-66-4) is a chloroacetamide derivative with the molecular formula C₁₁H₂₁ClN₂O₂ and a molecular weight of 248.75 g/mol . The compound features a morpholine ring substituted at the 4-position with a 2-methylpropyl (isobutyl) group and a chlorinated acetamide moiety at the 2-position (Fig. 1).
Figure 1: Structure of this compound.
Properties
IUPAC Name |
2-chloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-9(2)7-14-3-4-16-10(8-14)6-13-11(15)5-12/h9-10H,3-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVBNZWIHFDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide typically involves the reaction of morpholine derivatives with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique structure and reactivity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the
Biological Activity
2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide, with the molecular formula C11H21ClN2O2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and synthesis.
The synthesis of this compound typically involves the reaction of morpholine derivatives with chloroacetyl chloride. The reaction is conducted under controlled conditions using a base such as triethylamine to neutralize hydrochloric acid produced during the process. Purification methods like recrystallization or chromatography are employed to isolate the desired product .
Chemical Structure
- IUPAC Name : this compound
- Molecular Weight : 248.75 g/mol
- CAS Number : 848369-66-4
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on chloroacetamide derivatives demonstrated their effectiveness against various bacterial strains and fungi. The compound was tested against four strains of bacteria: Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as the fungus Candida sp. .
Antimicrobial Activity Results
The following table summarizes the antibacterial activity of synthesized chloroacetamides:
| Sample Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| 3d | 27 | 29 | 30 |
| 3e | 30 | 30 | 36 |
These results indicate that certain derivatives possess substantial antibacterial properties, particularly against E. coli and S. aureus, which are critical pathogens in clinical settings .
The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition and disruption of microbial cell functions. The chloro group in the compound can participate in nucleophilic substitution reactions, allowing it to interact with various biological targets .
Case Studies
A notable case study involved the evaluation of synthesized chloroacetamides for their antimicrobial efficacy. The compounds were prepared in a solution and tested using the agar diffusion method to measure inhibition zones against specified microorganisms . The findings highlighted the potential for developing new antimicrobial agents based on this compound's structure.
Comparison with Similar Compounds
Chloroacetamide Derivatives with Morpholine/Oxadiazole Hybrid Scaffolds
Several analogs combine chloroacetamide groups with heterocyclic systems, influencing their pharmacological or agrochemical properties:
Key Insights :
Isobutylphenyl-Substituted Chloroacetamides
Compounds with isobutylphenyl groups share steric and electronic similarities with the target molecule:
Key Insights :
Key Insights :
Sulfonamide and Cyclohexyl Derivatives
Sulfonamide and cyclohexyl-substituted analogs demonstrate diverse applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
